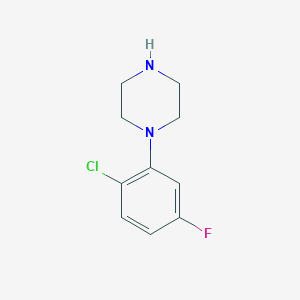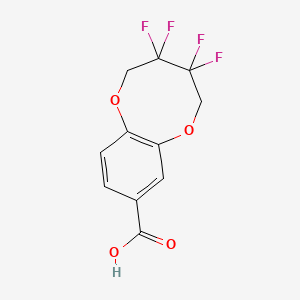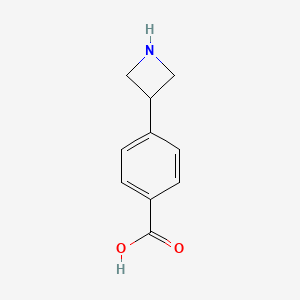![molecular formula C11H18FNO4 B13526659 Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate is a synthetic organic compound characterized by the presence of a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, tert-butyl carbamate, and a fluorinating agent.
Formation of the Enone: Ethyl acetoacetate is first converted to an enone through a base-catalyzed condensation reaction.
Fluorination: The enone is then subjected to fluorination using a suitable fluorinating agent under controlled conditions to introduce the fluorine atom.
Protection: The amino group is protected using tert-butyl carbamate to form the Boc-protected intermediate.
Final Esterification: The final step involves esterification to yield ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of the corresponding acid and alcohol.
Applications De Recherche Scientifique
Ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate biochemical pathways related to metabolism, signal transduction, and cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate can be compared with similar compounds such as:
Ethyl (2Z)-4-amino-2-fluorobut-2-enoate: Lacks the Boc protecting group, making it more reactive.
Ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-but-2-enoate: Lacks the fluorine atom, affecting its reactivity and applications.
Ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoate: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
The uniqueness of ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate lies in its combination of the Boc protecting group and the fluorine atom, which imparts distinct reactivity and stability.
Propriétés
Formule moléculaire |
C11H18FNO4 |
|---|---|
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
ethyl (Z)-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
InChI |
InChI=1S/C11H18FNO4/c1-5-16-9(14)8(12)6-7-13-10(15)17-11(2,3)4/h6H,5,7H2,1-4H3,(H,13,15)/b8-6- |
Clé InChI |
GNJNXPKOEFOWLW-VURMDHGXSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/CNC(=O)OC(C)(C)C)/F |
SMILES canonique |
CCOC(=O)C(=CCNC(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



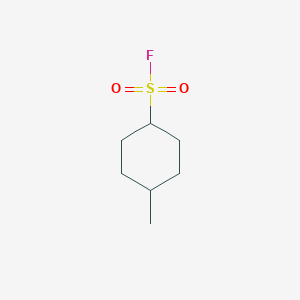
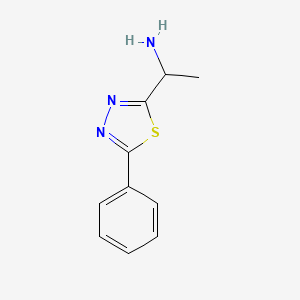
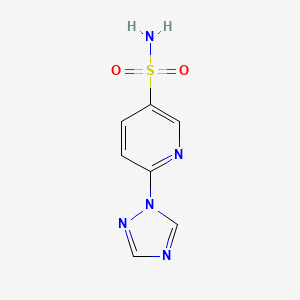
![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
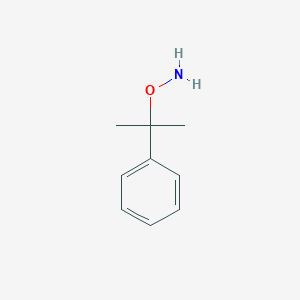
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)

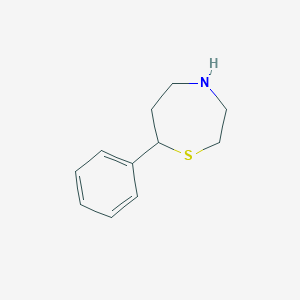
![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
